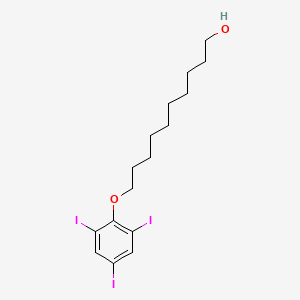
10-(2,4,6-Triiodophenoxy)decan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2,4,6-Triiodophenoxy)decan-1-OL is a chemical compound with the molecular formula C16H23I3O2 It is characterized by the presence of three iodine atoms attached to a phenoxy group, which is further linked to a decanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,4,6-Triiodophenoxy)decan-1-OL typically involves the reaction of 2,4,6-triiodophenol with decan-1-ol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.
Catalyst: Acidic or basic catalysts to promote the etherification process.
Solvent: Organic solvents such as toluene or dichloromethane to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
10-(2,4,6-Triiodophenoxy)decan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atoms can be reduced to form less halogenated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 10-(2,4,6-Triiodophenoxy)decanal or 10-(2,4,6-Triiodophenoxy)decanone.
Reduction: Formation of less iodinated phenoxydecanols.
Substitution: Formation of 10-(2,4,6-triaminophenoxy)decan-1-OL or 10-(2,4,6-trithiophenoxy)decan-1-OL.
Wissenschaftliche Forschungsanwendungen
10-(2,4,6-Triiodophenoxy)decan-1-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of radiopharmaceuticals due to its iodine content.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 10-(2,4,6-Triiodophenoxy)decan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the iodine atoms can participate in halogen bonding. These interactions can modulate the activity of target proteins and influence biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Triiodophenol: A precursor in the synthesis of 10-(2,4,6-Triiodophenoxy)decan-1-OL.
Decan-1-ol: The alcohol component used in the synthesis.
10-(2,4,6-Tribromophenoxy)decan-1-OL: A brominated analog with similar properties but different reactivity.
Uniqueness
This compound is unique due to the presence of three iodine atoms, which impart distinct chemical and physical properties. The iodine atoms enhance the compound’s radiopacity, making it useful in medical imaging and radiopharmaceutical applications. Additionally, the phenoxy and decanol moieties provide versatility in chemical modifications and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
741265-92-9 |
|---|---|
Molekularformel |
C16H23I3O2 |
Molekulargewicht |
628.07 g/mol |
IUPAC-Name |
10-(2,4,6-triiodophenoxy)decan-1-ol |
InChI |
InChI=1S/C16H23I3O2/c17-13-11-14(18)16(15(19)12-13)21-10-8-6-4-2-1-3-5-7-9-20/h11-12,20H,1-10H2 |
InChI-Schlüssel |
NLHUHIHUBJOIRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1I)OCCCCCCCCCCO)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


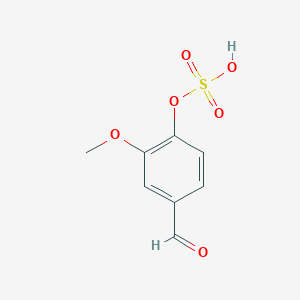


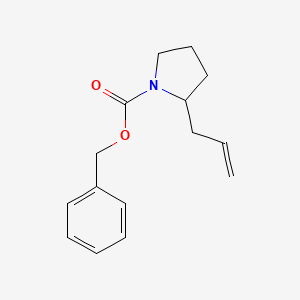
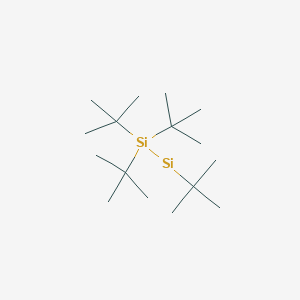
![4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12524219.png)
methanone](/img/structure/B12524230.png)
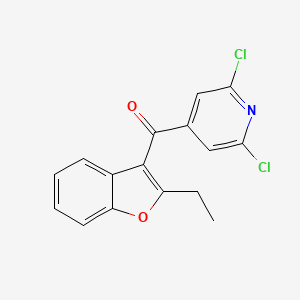
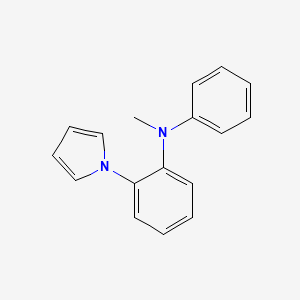

![1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B12524263.png)



